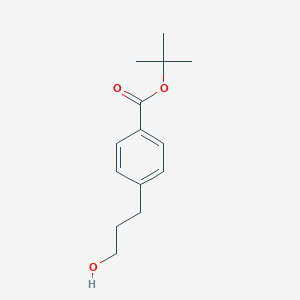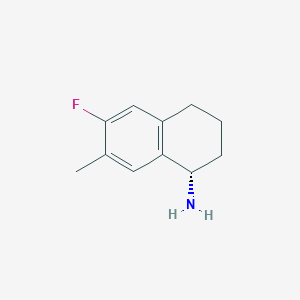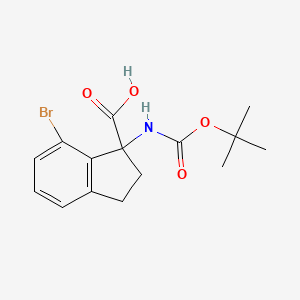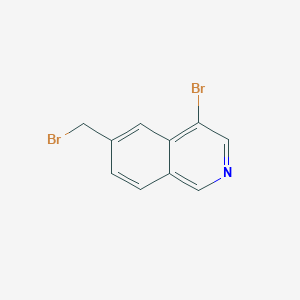
Tert-butyl 4-(3-hydroxypropyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(3-hydroxypropyl)benzoate is an organic compound with the molecular formula C14H20O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and the benzene ring is substituted with a 3-hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : The synthesis of tert-butyl 4-(3-hydroxypropyl)benzoate typically involves the esterification of 4-(3-hydroxypropyl)benzoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
-
Industrial Production Methods: : On an industrial scale, the esterification process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Tert-butyl 4-(3-hydroxypropyl)benzoate can undergo oxidation reactions, where the hydroxyl group can be oxidized to a carbonyl group, forming a ketone or aldehyde.
-
Reduction: : The compound can also undergo reduction reactions, where the ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-oxopropyl)benzoate.
Reduction: Formation of 4-(3-hydroxypropyl)benzyl alcohol.
Substitution: Formation of 4-(3-hydroxypropyl)benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Polymers: Tert-butyl 4-(3-hydroxypropyl)benzoate is used as a monomer in the synthesis of specialty polymers with unique mechanical and thermal properties.
Biology
Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.
Medicine
Drug Delivery: It serves as a building block in the design of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry
Coatings and Adhesives: The compound is used in the formulation of high-performance coatings and adhesives due to its stability and reactivity.
Wirkmechanismus
The mechanism by which tert-butyl 4-(3-hydroxypropyl)benzoate exerts its effects depends on its application. In drug delivery, for example, the ester bond can be hydrolyzed by enzymes in the body, releasing the active drug. The molecular targets and pathways involved vary based on the specific application and the nature of the compound it is conjugated with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-hydroxybenzoate: Similar in structure but lacks the 3-hydroxypropyl group.
4-(3-hydroxypropyl)benzoic acid: Similar but lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 4-(3-hydroxypropyl)benzoate is unique due to the presence of both the tert-butyl ester and the 3-hydroxypropyl group. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds.
This compound’s versatility and reactivity make it a valuable component in various scientific and industrial applications. Its unique structure allows for diverse chemical modifications, making it a subject of ongoing research and development.
Eigenschaften
Molekularformel |
C14H20O3 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
tert-butyl 4-(3-hydroxypropyl)benzoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13(16)12-8-6-11(7-9-12)5-4-10-15/h6-9,15H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
KETRWUPPOVURFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)

![5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)









![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)

